molecular formula C20H23N7O2 B10933024 6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933024
M. Wt: 393.4 g/mol
InChI Key: RGZICFCVYAAKNW-UHFFFAOYSA-N
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Description

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylamine, pyrazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)ethanamine
  • 3-methyl-1H-pyrazole
  • 4-carboxamide derivatives of oxazolo[5,4-b]pyridine

Uniqueness

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its complex structure, which includes multiple pyrazole and oxazole rings

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-5-26-9-7-15(23-26)12(3)21-19(28)14-11-17(16-8-10-27(6-2)24-16)22-20-18(14)13(4)25-29-20/h7-12H,5-6H2,1-4H3,(H,21,28)

InChI Key

RGZICFCVYAAKNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=NN(C=C4)CC

Origin of Product

United States

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